Ethyl 1-piperidineglyoxylate

Lipophilicity Physicochemical Properties LogP

Ethyl 1-piperidineglyoxylate (CAS: 53074-96-7), also known as ethyl 2-oxo-2-(piperidin-1-yl)acetate, is a versatile chemical building block primarily utilized in organic synthesis. It is a colorless to pale yellow liquid with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 53074-96-7
Cat. No. B1266677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-piperidineglyoxylate
CAS53074-96-7
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)N1CCCCC1
InChIInChI=1S/C9H15NO3/c1-2-13-9(12)8(11)10-6-4-3-5-7-10/h2-7H2,1H3
InChIKeyASBDXHCMVYVJQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Piperidineglyoxylate (CAS 53074-96-7): Procurement-Ready Overview for Synthetic Chemistry and Research


Ethyl 1-piperidineglyoxylate (CAS: 53074-96-7), also known as ethyl 2-oxo-2-(piperidin-1-yl)acetate, is a versatile chemical building block primarily utilized in organic synthesis . It is a colorless to pale yellow liquid [1] with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . The compound serves as a key reagent in the preparation of various piperidine-containing derivatives and as an intermediate in medicinal chemistry research .

Workflow Organic synthesis building block for piperidine-containing derivatives
Reactivity Alpha-ketoester and piperidine amide dual functionality
Physical Form Colorless to pale yellow liquid, convenient for reaction setup

Why Generic Substitution is Ineffective for Ethyl 1-Piperidineglyoxylate in Research Applications


Ethyl 1-piperidineglyoxylate is not an interchangeable commodity chemical. Its unique combination of a piperidine amide and an alpha-ketoester creates a specific reactivity profile. Simply substituting it with another piperidine derivative (e.g., piperidine, 4-piperidone) or a different alpha-ketoester (e.g., ethyl pyruvate, methyl 1-piperidineglyoxylate) will lead to different reaction outcomes due to significant differences in sterics, electronics, and reaction kinetics . As a result, generic substitution can lead to project delays, failed experiments, and increased costs associated with troubleshooting and re-optimization. A systematic procurement strategy that verifies the specific compound is essential for maintaining research continuity and data integrity [1].

Piperidine or 4-piperidone substitution may shift reactivity and lead to different amide/acylation outcomes.
Ethyl pyruvate substitution may alter lipophilicity and alpha-ketoester reactivity profile, affecting extraction and chromatography.
Methyl 1-piperidineglyoxylate substitution may change steric environment and stoichiometry, impacting reproducibility at scale.

Quantitative Evidence Guide: Comparing Ethyl 1-Piperidineglyoxylate (CAS 53074-96-7) to Its Closest Analogs


LogP Comparison of Ethyl 1-Piperidineglyoxylate vs. Ethyl Pyruvate: A Quantitative Measure of Hydrophobicity

Ethyl 1-piperidineglyoxylate demonstrates a significantly higher lipophilicity compared to its simpler analog, ethyl pyruvate, as evidenced by its predicted LogP values. This difference has direct implications for solubility, membrane permeability, and chromatographic behavior in synthetic workflows [1].

LogP Comparison
Predicted
0.60 vs. 0.03 (estimated)
~0.57 log units higher
Higher lipophilicity influences extraction partitioning and reversed-phase HPLC retention.
In silico prediction; experimental validation recommended.
Lipophilicity Physicochemical Properties LogP

Polar Surface Area (PSA) Comparison: Ethyl 1-Piperidineglyoxylate vs. Ethyl 1-Piperidineacetate

The predicted Topological Polar Surface Area (TPSA) for Ethyl 1-piperidineglyoxylate (47 Ų) differs from that of its close structural analog, ethyl 1-piperidineacetate (29.5 Ų). This difference arises from the additional carbonyl group (alpha-keto functionality) in Ethyl 1-piperidineglyoxylate, which increases its polarity and hydrogen-bonding capacity [1].

PSA Comparison
Predicted
47 Ų vs. 29.5 Ų
+17.5 Ų (additional keto group)
Higher polar surface area may reduce passive membrane permeability, relevant for biological screening.
TPSA prediction; confirm with experimental permeability assay.
Topological Polar Surface Area Physicochemical Properties Bioavailability

Vapor Pressure: A Key Distinction for Handling and Storage Protocols

The predicted vapor pressure of Ethyl 1-piperidineglyoxylate at 25°C is 0.0±0.5 mmHg. While this is an estimated value, it contrasts sharply with the significantly higher vapor pressure of the volatile reagent piperidine (approximately 24.9 mmHg at 25°C) [1]. This low volatility means Ethyl 1-piperidineglyoxylate does not present the same pungent odor and fume hood management concerns as its free amine counterpart.

Vapor Pressure
Class-level inference
~0.0 mmHg vs. ~24.9 mmHg
Low volatility compared to piperidine
Minimizes inhalation exposure and simplifies fume hood requirements.
Predicted value; handle with standard laboratory precautions.
Volatility Physicochemical Properties Handling

Molecular Weight Distinction: A Practical Consideration for Synthetic Scale-Up

The molecular weight of Ethyl 1-piperidineglyoxylate is 185.22 g/mol, which is distinct from other common piperidine-based building blocks . For example, it differs from methyl 1-piperidineglyoxylate (171.19 g/mol) and ethyl 1-piperidineacetate (171.24 g/mol) [1]. This distinction is critical for accurate stoichiometric calculations during reaction planning.

Molecular Weight
Calculated
185.22 g/mol
+14 g/mol vs. methyl/ethyl piperidineacetate analogs
Accurate stoichiometric calculations essential for reproducible scale-up.
Confirm by COA; avoid analog molecular weights.
Molecular Weight Physicochemical Properties Scale-Up

Defined Application Scenarios for Ethyl 1-Piperidineglyoxylate (53074-96-7) Based on Core Evidence


As a Moderate-Lipophilicity Building Block in Medicinal Chemistry

Ethyl 1-piperidineglyoxylate is suitable for incorporation into lead compounds where a moderate level of lipophilicity is desired. Its predicted LogP of 0.60 makes it a viable alternative to both highly polar (e.g., ethyl pyruvate) and highly lipophilic building blocks, potentially offering a balance that improves drug-like properties during early-stage development. This intermediate hydrophobicity can be advantageous for optimizing both solubility and membrane permeability.

As a Non-Volatile Alternative to Piperidine in Controlled Synthetic Procedures

In reaction sequences where the presence of the piperidine moiety is required but the handling of volatile and odorous piperidine is a concern, Ethyl 1-piperidineglyoxylate can serve as a convenient, pre-functionalized alternative. Its low vapor pressure eliminates the need for stringent ventilation typically required for piperidine, simplifying experimental setup and improving laboratory safety without compromising the introduction of the piperidine ring into the target molecule.

As a Defined Intermediate for Reproducible Synthesis

Given its well-defined physicochemical properties , Ethyl 1-piperidineglyoxylate is an ideal starting material for developing robust and reproducible synthetic protocols. The quantitative differences in LogP, TPSA, and molecular weight compared to its analogs [1] ensure that its behavior in reactions (e.g., solubility, extraction efficiency, chromatography) is predictable and consistent across different batches and research groups, which is a key requirement for industrial and academic process development.

Application
Selection Property
Validation Focus
Moderate-lipophilicity building block
Predicted LogP ~0.6, balanced polarity
Solubility-membrane permeability balance assessment
Non-volatile piperidine-containing reagent
Low vapor pressure, reduced odor
Reaction safety and containment protocol review
Defined synthetic intermediate
Well-characterized physicochemical profile
Batch-to-batch reproducibility and chromatography predictability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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